molecular formula C7H6BrI B1283662 4-Bromo-2-iodo-1-methylbenzene CAS No. 260558-15-4

4-Bromo-2-iodo-1-methylbenzene

Cat. No.: B1283662
CAS No.: 260558-15-4
M. Wt: 296.93 g/mol
InChI Key: LRVKMSDCJCZTTB-UHFFFAOYSA-N
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Description

Significance of Aryl Halides as Synthetic Intermediates

Aryl halides, which are aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring are replaced by a halogen, are of paramount importance in organic synthesis. The presence of a halogen atom dramatically influences the electronic properties of the aromatic ring and provides a reactive handle for a multitude of chemical reactions. These compounds are particularly valued as precursors in cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. chemimpex.combeilstein-journals.org These powerful carbon-carbon and carbon-heteroatom bond-forming reactions are fundamental to the construction of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comcymitquimica.com The differential reactivity of various halogens (I > Br > Cl) allows for selective, sequential functionalization of polyhalogenated aromatic systems.

Overview of Dihalogentated Toluenes in Chemical Research

Dihalogenated toluenes, which are toluene (B28343) molecules substituted with two halogen atoms, represent a significant subclass of aryl halides. The presence of the methyl group, in addition to the two halogens, introduces further nuances in terms of reactivity and regioselectivity. The methyl group's electron-donating nature can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Furthermore, the relative positions of the two halogens and the methyl group on the benzene ring give rise to a variety of isomers, each with its own distinct chemical properties and synthetic applications. These compounds are valuable intermediates for creating highly substituted aromatic structures.

Specific Research Focus on 4-Bromo-2-iodo-1-methylbenzene

Among the dihalogenated toluenes, this compound has emerged as a compound of particular interest to the scientific community. Its structure, featuring a bromine atom at the 4-position and an iodine atom at the 2-position relative to the methyl group, presents a unique platform for regioselective chemical transformations. cymitquimica.com The greater lability of the carbon-iodine bond compared to the carbon-bromine bond allows for selective reactions at the 2-position, leaving the bromine at the 4-position available for subsequent functionalization. This differential reactivity makes it a highly valuable building block for the synthesis of complex, polysubstituted aromatic compounds with applications in medicinal chemistry and materials science. chemimpex.com

Chemical and Physical Properties

This compound is an aromatic organic compound with the chemical formula C₇H₆BrI. It is also known by other names such as 4-Bromo-2-iodotoluene and Benzene, 4-bromo-2-iodo-1-methyl-. cymitquimica.comalfachemch.com This compound is typically a colorless to pale yellow solid or liquid at room temperature. cymitquimica.com It is generally insoluble in water but soluble in common organic solvents. cymitquimica.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₇H₆BrI
Molecular Weight 296.93 g/mol
CAS Number 260558-15-4
Density 2.1 ± 0.1 g/cm³
Boiling Point 268.4 ± 28.0 °C at 760 mmHg
Appearance Colorless to pale yellow solid or liquid
Solubility Soluble in organic solvents

Note: The data in this table is compiled from various chemical suppliers and databases. alfachemch.comchemsrc.com

Synthesis and Reactivity

The synthesis of this compound can be achieved through several synthetic routes. One common method involves the electrophilic iodination of 4-bromotoluene. vulcanchem.com This reaction is often carried out using an iodinating agent in the presence of an acid catalyst. Another approach is the bromination of 2-iodotoluene (B57078).

The reactivity of this compound is dominated by the presence of the two different halogen substituents. The carbon-iodine bond is weaker and therefore more reactive than the carbon-bromine bond. This allows for selective functionalization at the 2-position through reactions such as ortho-lithiation followed by reaction with an electrophile. researchgate.netksu.edu.sa

Applications in Organic Synthesis

The differential reactivity of the C-I and C-Br bonds in this compound makes it a valuable substrate for sequential cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Due to the higher reactivity of the C-I bond, the iodine at the 2-position of this compound can be selectively coupled with a boronic acid, leaving the bromine at the 4-position intact for a subsequent coupling reaction. researchgate.net This allows for the stepwise introduction of two different aryl or vinyl groups onto the toluene scaffold.

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the reaction with this compound can be performed selectively at the more reactive C-I bond. ambeed.comgoogle.comresearchgate.netmdpi.com This enables the introduction of an alkynyl group at the 2-position, with the bromine at the 4-position available for further transformations.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction can also be applied to this compound, with the initial amination occurring preferentially at the 2-position. beilstein-journals.orgresearchgate.netrsc.org This provides a route to synthesize 2-amino-4-bromotoluene derivatives, which can then undergo further reactions at the bromine-substituted position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-iodo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVKMSDCJCZTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572828
Record name 4-Bromo-2-iodo-1-methylbenzene
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Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260558-15-4
Record name 4-Bromo-2-iodo-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=260558-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-iodo-1-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 2 Iodo 1 Methylbenzene and Analogues

Regioselective Halogenation Strategies for Toluene (B28343) Derivatives

The methyl group of toluene is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). This means that incoming electrophiles, such as halogens, are preferentially directed to the positions ortho (C2, C6) and para (C4) to the methyl group. Achieving specific substitution patterns, especially in di- or tri-halogenated systems, requires a careful sequence of reactions and an understanding of how existing substituents influence the regioselectivity of subsequent steps. For a compound like 4-bromo-2-iodo-1-methylbenzene, the synthetic design must account for the directing effects of both the methyl group and the first halogen introduced.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is the most fundamental method for introducing halogen atoms onto a toluene ring. The choice of halogenating agent and reaction conditions is crucial for controlling the reaction.

The bromination of toluene is a classic example of an electrophilic aromatic substitution reaction. It typically involves the reaction of toluene with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). sigmaaldrich.comjournals.co.za The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species (Br⁺) that attacks the electron-rich aromatic ring. journals.co.zanih.gov Due to the directing effect of the methyl group, this reaction yields a mixture of ortho- and para-bromotoluene. sigmaaldrich.com

The relative ratio of these isomers can be influenced by reaction conditions, but separating them is often necessary. Other brominating agents, such as N-Bromosuccinimide (NBS), can also be used, sometimes in the presence of an acid catalyst, to achieve aromatic bromination.

Table 1: Representative Electrophilic Bromination of Toluene
ReagentCatalystSolventProductsReference
Br₂FeBr₃Not specifiedo-bromotoluene, p-bromotoluene sigmaaldrich.comnih.gov
NBSAcid Catalyst (e.g., H₂SO₄)Not specifiedMainly p-bromotoluene researchgate.net

A wide array of other iodinating reagents have been developed to provide milder and more selective methods. google.com These include N-iodosuccinimide (NIS), often activated by an acid catalyst, iodine monochloride (ICl), and hypervalent iodine reagents. google.comresearchgate.net For instance, the iodination of toluene using various reagents shows different levels of reactivity and regioselectivity, with a general preference for the para- and ortho-isomers. google.com

Table 2: Comparison of Reagents for Electrophilic Iodination of Toluene
ReagentConditionsProduct Ratio (p:o)Reference
I₂ / HNO₃HeatMixture of o- and p-iodotoluene researchgate.net
NIS / CF₃COOHRoom Temperature~60:40 google.com
IClRoom Temperature~65:35 google.com
ArI(OTf)₂ / NaIRoom Temperature90:10 google.com

The synthesis of this compound is a prime example of a sequential halogenation process. The order of halogen introduction is critical. A plausible and common route involves the bromination of 2-iodotoluene (B57078).

In this sequence, 2-iodotoluene is the starting material. The regiochemical outcome of its bromination is determined by the directing effects of both the methyl group (ortho-, para-directing) and the iodine atom (ortho-, para-directing, deactivating). The positions ortho and para to the iodine are C3 and C6 (ortho) and C5 (para). The positions ortho and para to the methyl group are C2 (substituted with I) and C6 (ortho) and C4 (para). The directing groups work in concert to strongly favor substitution at position 4, which is para to the methyl group and ortho to the iodo group. The position 6 is also activated, but is sterically more hindered. Therefore, electrophilic bromination of 2-iodotoluene is expected to yield this compound as the major product. One common method for this transformation is the use of N-bromosuccinimide (NBS), often with a catalyst in a suitable solvent.

An alternative, though less likely, route would be the iodination of 4-bromotoluene. Here, the methyl group directs to positions 2 and 6, while the bromo group directs to positions 2 and 6. Both groups activate the same ortho positions, leading to the formation of 2-iodo-4-bromotoluene (the desired product). However, controlling this reaction to prevent mixtures can be challenging.

Iodination Protocols for Alkyl Benzenes

Metal-Catalyzed Halogenation

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. nih.gov These methods can provide access to isomers that are difficult to obtain through classical electrophilic substitution. Catalysts based on palladium (Pd), rhodium (Rh), copper (Cu), and iron (Fe) have been developed for direct halogenation. nih.govacs.org

These reactions often employ a directing group on the substrate to guide the metal catalyst to a specific C-H bond, frequently at the ortho position. While not always directly applicable to simple toluene, derivatives of toluene can be functionalized with high regioselectivity. For example, iron(III) salts have been shown to catalyze the ortho-chlorination and ortho-bromination of anilines and carbazoles with high selectivity, a transformation that is challenging under standard EAS conditions. sioc-journal.cn Palladium catalysts have also been used for the directed halogenation of various aromatic systems. mdpi.com

Table 3: Examples of Metal-Catalyzed Halogenation of Aromatic Compounds
Substrate TypeCatalystHalogen SourceSelectivityReference
AnilinesFe(OTs)₃NCSortho-Chlorination sioc-journal.cn
CarbazolesFe(OTf)₃NBSortho-Bromination sioc-journal.cn
Imidazo[1,2-a]pyridinesNone (Metal-Free)NaClO₂Regioselective Chlorination nih.gov
Aryl PurinesRutheniumNBSmeta-Bromination mdpi.com

Photochemical Halogenation Methods

Photochemical methods offer an alternative pathway for halogenation, often proceeding under mild, catalyst-free conditions. It is important to distinguish between radical halogenation at the benzylic (methyl) position and halogenation on the aromatic ring. scirp.org While benzylic bromination using NBS and light is a common radical reaction, specific conditions can promote nuclear halogenation. researchgate.netresearchgate.net

Visible-light photocatalysis has been employed for the ring halogenation of arenes. For example, using photocatalysts like Eosin Y or Acr⁺-Mes in combination with a halogen source such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), the chlorination and bromination of various aromatic compounds can be achieved. researchgate.net These reactions are often regioselective and can be performed at ambient temperature, presenting a green chemistry alternative to traditional methods. For instance, regioselective nuclear bromination of aromatic compounds has been demonstrated using NBS under UV irradiation without any catalyst, with selectivity depending on the substituents on the aromatic ring.

Halogenation via Activated Intermediates (e.g., Arynes, Organometallics)

The synthesis of polysubstituted benzene (B151609) derivatives, including this compound, can be achieved through the strategic use of highly reactive intermediates like arynes and organometallics. These methods offer alternative pathways to traditional electrophilic aromatic substitution.

Aryne-mediated reactions provide a powerful tool for the difunctionalization of an aromatic ring. The generation of a benzyne (B1209423) intermediate, typically from an ortho-disubstituted precursor like an o-silylaryl triflate, allows for the sequential or concerted addition of two different groups. For instance, the bromothiolation of an aryne intermediate has been demonstrated, where the aryne is trapped by a sulfur nucleophile and a bromine source. nih.gov This principle could be extended to the synthesis of this compound by trapping a suitably substituted toluene-derived aryne with an iodide source and a bromide source.

Organometallic reagents, particularly organolithium and organomagnesium (Grignard) compounds, are pivotal in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. csic.es A common strategy involves a halogen-metal exchange reaction, where an aryl halide is converted into a more reactive organometallic species. For example, 1,4-dibromo-2-methylbenzene could be treated with an organolithium reagent like n-butyllithium at low temperatures to selectively replace one bromine atom with lithium. uni-muenchen.de This aryllithium intermediate can then be quenched with an electrophilic iodine source (e.g., I₂) to introduce the iodine atom. This approach offers high regioselectivity, dictated by the initial placement of the halogens on the precursor. Similarly, organometallic reagents derived from aryl halides are instrumental in various cross-coupling reactions to build more complex molecular architectures. google.com

Multi-Step Synthesis of this compound

The construction of this compound is typically accomplished through multi-step synthetic sequences that allow for precise control over the placement of the substituents on the aromatic ring. These routes often begin with simpler, commercially available substituted benzenes, such as anilines or benzoic acids, and involve a series of transformations to introduce the desired halogen atoms at specific positions.

Synthetic Routes from Substituted Anilines or Benzoic Acids

Substituted anilines are versatile precursors for the synthesis of halogenated aromatic compounds via the Sandmeyer reaction or related transformations. In a typical sequence to access a bromo-iodo-toluene, one might start with a substituted aniline (B41778) like 2-methyl-4-bromoaniline. The amino group can be converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. Subsequent treatment of the diazonium salt with an iodide source, such as potassium iodide, replaces the diazonium group with iodine, yielding the target this compound. chemicalbook.com A similar strategy has been documented for the synthesis of related compounds, such as preparing 2-bromo-4-iodotoluene from 2-methyl-4-iodophenylamine. google.com This method is highly effective due to the reliability and broad functional group tolerance of the diazotization-substitution sequence.

Alternatively, substituted benzoic acids can serve as precursors. The carboxyl group can be replaced by a halogen via methods like the Hunsdiecker reaction or variations thereof. More commonly, the carboxyl group and the existing substituents on the ring direct the introduction of other groups before the carboxyl moiety is removed or transformed. For example, 2-methylbenzoic acid can be sequentially halogenated. evitachem.com A related approach involves the silver-catalyzed bromodecarboxylation of substituted benzoic acids. For instance, 4-iodo-2-methoxybenzoic acid has been converted to 1-bromo-4-iodo-2-methoxybenzene, demonstrating that a carboxyl group can be efficiently replaced by bromine in the presence of an iodine substituent. rsc.org

Selective Halogenation Precursor Manipulation

The key to synthesizing this compound with high regiochemical purity lies in the careful manipulation of precursors and the strategic sequencing of halogenation steps. The directing effects of the substituents already present on the benzene ring are paramount in determining the position of the incoming electrophile. libretexts.org

One of the most direct routes involves the electrophilic bromination of 2-iodo-1-methylbenzene (2-iodotoluene). In this precursor, the methyl group is an ortho-, para-directing activator, while the iodine atom is an ortho-, para-directing deactivator. The directing effects of these two groups reinforce each other, guiding the incoming bromine electrophile to the C4 position (para to the methyl group and ortho to the iodo group). This selective bromination is a common and effective method for preparing the title compound.

A documented synthesis of a related compound, 2-bromo-4-iodotoluene, involved the diazotization and subsequent bromination of 2-methyl-4-iodoaniline, which itself was prepared from o-toluidine. google.com This highlights a multi-step precursor manipulation strategy where the amino group is used to control the introduction of the halogens before it is removed.

Optimization of Reaction Conditions and Reagents

The success of synthesizing this compound hinges on the careful optimization of reaction conditions and the selection of appropriate reagents to maximize yield and regioselectivity while minimizing the formation of byproducts.

Catalysts and additives play a crucial role in electrophilic halogenation reactions. In the bromination of aromatic compounds, Lewis acids are commonly employed as catalysts to polarize the bromine molecule, making it a more potent electrophile.

For the bromination of 2-iodotoluene, iron(III) bromide (FeBr₃) or iron filings, which are converted to FeBr₃ in situ, are classic catalysts. Other Lewis acids can also be utilized. To enhance selectivity and yield, mixed catalyst systems have been developed. For example, a combination of ferric chloride and a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide, has been shown to increase the selectivity of bromination for related xylenes (B1142099) by minimizing the formation of isomers and di-brominated byproducts. google.com

For introducing bromine, reagents other than molecular bromine are also used. N-Bromosuccinimide (NBS) is a common alternative, often used in conjunction with a radical initiator for benzylic bromination, but it can also be used for aromatic bromination with an appropriate catalyst. Hypervalent iodine reagents, such as a system of (diacetoxyiodo)benzene (B116549) (PIDA) and trimethylsilyl (B98337) bromide (TMSBr), have been shown to be effective for the para-selective bromination of activated arenes. csic.es

The table below summarizes various catalysts and reagents used in reactions relevant to the synthesis of the target compound and its analogues.

Reaction TypePrecursor ExampleCatalyst/Reagent SystemPurpose of Catalyst/Additive
Bromination 2-Iodo-1-methylbenzeneIron(III) bromide (FeBr₃)Activates Br₂ for electrophilic attack
Bromination o-XyleneFerric chloride / Tetrabutylammonium bromideIncreases regioselectivity and yield
Bromination Activated ArenesPIDA / TMSBrProvides a source of electrophilic bromine
Iodination 4-Bromo-2-isopropyl anilineSodium nitrite / Potassium iodideDiazotization followed by iodide substitution
Bromodecarboxylation 4-Iodo-2-methoxybenzoic acidSilver Nitrate / NBSFacilitates replacement of COOH with Br

The choice of solvent is a critical parameter that can significantly influence the outcome of a synthesis, affecting reaction rates, yields, and even regioselectivity.

In electrophilic bromination reactions, non-polar, inert solvents are typically preferred. Halogenated solvents like dichloromethane (B109758) (CH₂Cl₂), carbon tetrachloride (CCl₄), and 1,2-dichloroethane (B1671644) are common choices. They are effective at dissolving the aromatic substrate and the bromine reagent without participating in the reaction. In some systems, using dichloromethane has been found to be optimal, with other solvents like DMF, toluene, or THF showing no improvement in yield. csic.es

For iodination reactions, the solvent choice can be equally important. In the synthesis of aryl iodides from arylhydrazines, dimethyl sulfoxide (B87167) (DMSO) was identified as the optimal solvent, leading to significantly better yields compared to other solvents like DMF, acetonitrile, or toluene. acs.org

The effect of the solvent is often tied to its ability to solvate the reactants and, more importantly, the charged intermediates and transition states that form during the reaction. Polar aprotic solvents like DMF or DMSO can stabilize cationic intermediates, which may be beneficial in some reaction pathways. In contrast, non-polar solvents minimize side reactions that might arise from solvent participation. The selection of the ideal solvent often requires empirical screening to find the conditions that provide the best balance of reactivity and selectivity for a specific transformation.

Temperature and Reaction Time Optimizationrsc.org

The yield and purity of this compound are highly dependent on the careful control of reaction parameters, particularly temperature and reaction time. Optimization of these conditions is crucial to maximize the formation of the desired product while minimizing the occurrence of side reactions, such as the formation of di-halogenated or isomeric byproducts.

Detailed research findings on the synthesis of structurally related aryl halides demonstrate the critical impact of temperature and reaction duration. For instance, in the synthesis of aryl iodides from arylhydrazines, a systematic study of reaction conditions revealed that an optimal temperature and time are key to achieving high yields. The reaction of 4-chlorophenylhydrazine (B93024) with iodine to form 1-chloro-4-iodobenzene (B104392) was optimized at 60 °C with a reaction time of 6 hours. acs.org Deviations from these parameters, such as lower (40 °C) or higher (80 °C) temperatures, resulted in a reduced yield of the product. acs.org Similarly, adjusting the reaction time to be shorter (4 hours) or longer (8 hours) also proved to be less efficient. acs.org

This principle is applicable to the synthesis of this compound. For example, in a Sonogashira coupling reaction utilizing this compound as a starting material, the reaction was conducted at a specific temperature of 60 °C for a prolonged period of 20 hours to ensure the completion of the reaction. rsc.org In another instance, the synthesis of an analogue, 4-bromo-1-iodo-2-methoxybenzene, involves a carefully controlled temperature sequence starting from 0 °C and gradually warming to room temperature over a specific duration.

The following table illustrates the effect of temperature and reaction time on the yield of a representative iodination reaction, highlighting the importance of process optimization.

Table 1: Optimization of Reaction Conditions for a Representative Aryl Iodide Synthesis

Entry Temperature (°C) Time (h) Yield (%)
1 60 6 63
2 40 6 55
3 80 6 48
4 60 4 58
5 60 8 60

Data derived from a study on the synthesis of 1-chloro-4-iodobenzene from 4-chlorophenylhydrazine and iodine. acs.org

In photochemically-induced reactions, such as brominations, optimization involves not just temperature and time (often referred to as residence time in flow chemistry), but also the intensity and wavelength of the light source. For the synthesis of 4'-bromomethyl-2-cyanobiphenyl, the optimal yield was achieved at room temperature with a residence time of 1.67 minutes under a 30W blue light. rsc.org This demonstrates that for specific synthetic methods, a multi-parameter optimization is necessary to achieve the desired outcome.

Novel Synthetic Approaches and Green Chemistry Considerationsresearchgate.netresearchgate.net

One novel approach involves the in situ generation of reactive halogenating agents. For instance, the iodobromination of internal alkynes has been successfully achieved with high regio- and stereoselectivity by generating iodine monobromide (IBr) in situ from N-iodosuccinimide (NIS) and bromotrimethylsilane (B50905) (TMSBr). researchmap.jp This method is simple, highly efficient, and can be scaled up, offering a potentially safer and more controlled route to vicinal bromo-iodo compounds compared to using highly corrosive molecular halogens. researchmap.jp

Electrochemical methods represent another frontier in the synthesis of halogenated compounds. An electro-oxidative iodination of alkenes has been developed, using an iodoarene as an iodine source to produce β-iodo(2,2,2-trifluoroethoxy) ethers. wiley.com Such electrochemical syntheses often proceed under mild conditions without the need for chemical oxidants, thereby reducing waste. A reaction without electricity yielded less than 1% of the product, demonstrating the efficacy of the electrochemical approach. wiley.com

The following table summarizes a comparison of a traditional synthesis pathway with a greener alternative, illustrating the benefits in terms of yield and environmental impact.

Data derived from the synthesis of dimethindene. researchgate.net

Furthermore, transition-metal-free reactions are gaining traction as they avoid the use of potentially toxic and expensive heavy metals. unimi.it These innovative and sustainable strategies are pivotal for the future of chemical manufacturing, including the synthesis of specialized intermediates like this compound.

Reactivity and Mechanistic Investigations of 4 Bromo 2 Iodo 1 Methylbenzene

Halogen-Specific Reactivity and Orthogonal Functionalization

The presence of two different halogen atoms on the benzene (B151609) ring of 4-bromo-2-iodo-1-methylbenzene is central to its utility in synthetic chemistry. This structural feature enables orthogonal functionalization, where one halogen can be selectively reacted while the other remains intact for subsequent transformations.

Differential Reactivity of Bromine and Iodine in Aromatic Systems

In aromatic systems, the reactivity of halogens in reactions like palladium-catalyzed cross-coupling is largely governed by the carbon-halogen (C-X) bond strength. The C-I bond is weaker and more polarizable than the C-Br bond. This difference in bond energy means that the C-I bond is more susceptible to cleavage.

In the context of palladium-catalyzed reactions, the first and rate-limiting step is often the oxidative addition of the palladium catalyst into the C-X bond. Due to the lower bond dissociation energy, the oxidative addition into the C-I bond occurs much more readily and at lower temperatures than the addition into the C-Br bond. This inherent difference in reactivity allows for selective transformations at the iodine-substituted position while leaving the bromine-substituted position untouched. For instance, in Suzuki-Miyaura coupling reactions, it is expected that the reaction will occur preferentially at the iodo position. rsc.org

Chemoselective Functionalization of Dihalogenated Benzenes

The differential reactivity of iodine and bromine is exploited in the chemoselective functionalization of dihalogenated benzenes. This principle allows for the stepwise and site-specific introduction of different functional groups. By carefully selecting the reaction conditions, such as the catalyst, ligands, and temperature, chemists can control which halogen participates in the reaction.

For a molecule like this compound, a cross-coupling reaction can be performed under mild conditions to selectively replace the iodine atom. The resulting brominated product can then be subjected to a second, often more forcing, cross-coupling reaction to functionalize the bromine position. This stepwise approach is a powerful strategy for the synthesis of complex, unsymmetrically substituted aromatic compounds. For example, the Sonogashira coupling of 1-bromo-3-iodobenzene (B1265593) with an alkyne can be achieved with excellent chemoselectivity, reacting only at the iodo-position. researchgate.net The remaining bromo-substituent can then participate in a subsequent Suzuki-Miyaura coupling. researchgate.net

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these types of reactions due to its dual halogen functionality. cymitquimica.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used to facilitate cross-coupling reactions involving aryl halides. beilstein-journals.orgutoronto.canih.gov The choice of the palladium catalyst and ligands can be tuned to control the reactivity and selectivity of the transformation. For substrates like this compound, palladium-catalyzed reactions offer a reliable method for building molecular complexity.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. rsc.org This reaction is one of the most frequently used methods for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds. rsc.org

In the case of this compound, the Suzuki-Miyaura reaction can be performed with high regioselectivity. The reaction preferentially occurs at the more reactive C-I bond. rsc.org For example, the reaction of 4-bromo-1-iodo-2-methylbenzene with phenylboronic acid using a palladium acetate (B1210297) catalyst and triphenylphosphine (B44618) as a ligand results in exclusive reaction at the iodo position. rsc.org

A study on a similar compound, 1-bromo-2-iodo-4-methylbenzene, demonstrated a site-selective cascade Suzuki-Miyaura coupling with (2-chlorophenyl)boronic acid, further highlighting the controlled reactivity of such dihalogenated systems. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with Dihaloarenes This table presents examples of Suzuki-Miyaura reactions with similar dihaloarene substrates to illustrate the principles of chemoselectivity.

Aryl Halide Boronic Acid/Ester Catalyst System Product Finding
1-Bromo-3-iodobenzene Phenylboronic acid Pd/Cu-ARF(II) 1-(2-(3-Biphenyl)ethynyl)-4-methylbenzene (after initial Sonogashira) Demonstrates sequential functionalization. researchgate.net

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkynes and is known for proceeding under mild conditions. wikipedia.orgmdpi.com

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction with this compound exhibits high chemoselectivity for the C-I bond over the C-Br bond. researchgate.net This allows for the selective introduction of an alkynyl group at the 2-position of the toluene (B28343) ring. The remaining bromine atom can then be used for further synthetic modifications.

Research on various dihaloarenes has consistently shown that Sonogashira couplings can be performed with high regioselectivity, targeting the iodo-substituent. rsc.org For example, the reaction of 1-bromo-3-iodobenzene with 4-tolyl acetylene (B1199291) using a palladium/copper catalyst system yielded the product of coupling at the iodine position with 92% yield. researchgate.net

Table 2: Examples of Sonogashira Coupling with Dihaloarenes This table presents examples of Sonogashira reactions with similar dihaloarene substrates to illustrate the principles of chemoselectivity.

Aryl Halide Alkyne Catalyst System Product Yield Finding
1-Bromo-3-iodobenzene 4-Tolyl acetylene Pd/Cu-ARF(II) 1-(2-(3-Bromophenyl)ethynyl)-4-methylbenzene 92% Excellent chemoselectivity for the iodo substituent. researchgate.net
1-Bromo-2-iodo-3-((4-methoxyphenyl)ethynyl)benzene 4-Methoxyphenylacetylene Not specified 1-Bromo-2-iodo-3-((4-methoxyphenyl)ethynyl)benzene 62% Illustrates mono-alkynylation of a dihaloarene. rsc.org
Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and its analogues are significant transformations in synthetic chemistry. While direct studies on this compound are not extensively detailed, the reactivity of similar dihalogenated aromatic compounds provides valuable insights. In such substrates, the greater lability of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond typically allows for selective amination at the iodine-bearing position. This chemoselectivity is a cornerstone of modern cross-coupling chemistry, enabling sequential functionalization.

The choice of catalyst system, including the palladium precursor and the phosphine (B1218219) ligand, is crucial in determining the outcome of the reaction. For instance, in the amination of 4-halo-1H-1-tritylpyrazoles, Pd(dba)₂ with specific phosphine ligands was effective for coupling with aromatic or bulky amines, whereas copper(I) catalysis was more suitable for alkylamines. researchgate.net This highlights the complementary nature of different catalytic systems in achieving desired C-N bond formations. The development of new ligand variants, such as backbone-modified Mor-DalPhos ligands, continues to expand the scope and efficiency of Buchwald-Hartwig amination and related cross-coupling reactions. scholaris.ca

Reaction Type Catalyst/Reagents Typical Products Key Feature
Buchwald-Hartwig AminationPd-catalyst, phosphine ligand, baseAryl aminesSelective C-N bond formation

This table summarizes the general conditions for Buchwald-Hartwig amination reactions.

Other Palladium-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond C-N coupling, this compound is an excellent substrate for a variety of other palladium-catalyzed reactions due to the differential reactivity of its C-I and C-Br bonds. chemimpex.com This allows for selective and sequential introduction of different groups.

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an organoboron compound and a halide. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective coupling at the 2-position of this compound. organic-chemistry.orgresearchgate.net Phosphine-free palladium systems have been shown to be highly efficient for Suzuki couplings of aryl bromides and iodides. researchgate.net

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides. Similar to the Suzuki coupling, the reaction can be performed selectively at the C-I bond. wikipedia.orgmdpi.com Studies on 1-bromo-3-iodobenzene have demonstrated excellent chemoselectivity in Sonogashira coupling, where the iodo-substituted position reacts preferentially. researchgate.net

Heck Coupling: In the Heck reaction, an alkene is coupled with an aryl halide. The reactivity of the haloarene is crucial, with aryl iodides generally being more reactive than aryl bromides. This allows for selective Heck coupling at the 2-position of this compound. researchgate.net

Reaction Coupling Partner Catalyst System Bond Formed
Suzuki-MiyauraOrganoboron compoundPalladium catalyst, baseC-C
SonogashiraTerminal alkynePalladium catalyst, copper co-catalyst, baseC-C (alkynyl)
HeckAlkenePalladium catalyst, baseC-C (alkenyl)

This table provides an overview of key palladium-catalyzed cross-coupling reactions applicable to this compound.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more economical alternative to palladium-catalyzed transformations. nih.gov These reactions are capable of coupling a wide range of substrates, including those that are challenging for palladium catalysts.

For dihalogenated substrates like this compound, nickel catalysts can exhibit high selectivity. For instance, a dual catalytic system of nickel and cobalt has been shown to be highly selective for the iodide position in the reaction of 1-bromo-4-iodo-2-methoxybenzene with an alkyl halide. nih.gov Nickel catalysts are also effective in the reductive cross-coupling of aryl iodides with α-chloroesters, demonstrating tolerance for various functional groups. rsc.org The development of nickel-catalyzed reductive-Heck reactions further expands the synthetic utility of these systems. acs.org

Reaction Type Catalyst Key Feature Reference
Reductive Cross-CouplingNickel/Cobalt dual catalystHigh selectivity for C-I bond nih.gov
Asymmetric Reductive Cross-CouplingChiral Nickel-BiOX complexEnantioselective C-C bond formation rsc.org
Reductive-Heck ReactionNickel catalystFormation of trisubstituted exocyclic olefins acs.org

This table highlights various nickel-catalyzed cross-coupling reactions and their key features.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, represent some of the earliest methods for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but remain highly valuable in organic synthesis.

The Ullmann reaction can be used to form aryl ethers, thioethers, and amines. wikipedia.org In the context of this compound, the greater reactivity of the C-I bond would likely lead to selective coupling at the 2-position. Copper iodide is a common catalyst, often used in conjunction with a ligand such as 1,10-phenanthroline (B135089) and a base. acs.org These conditions have been shown to be robust and tolerant of various functional groups. acs.org Copper-catalyzed reactions are also employed in the synthesis of important heterocyclic structures like 2-arylbenzoxazoles from substrates such as 3-bromo-4-iodotoluene. lookchem.com

Reaction Coupling Partner Catalyst System Bond Formed
Ullmann CondensationAlcohols, thiols, aminesCopper catalyst, ligand, baseC-O, C-S, C-N

This table summarizes the general parameters for copper-catalyzed Ullmann condensation reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For this compound, the presence of two halogen substituents makes it a potential substrate for SNAr reactions, although it lacks strong activating groups like a nitro group. smolecule.comsmolecule.com The outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions.

Directed Nucleophilic Substitution

In the absence of strong activating groups, SNAr reactions can sometimes be facilitated by other factors. The relative positions of the substituents on the aromatic ring can influence the regioselectivity of nucleophilic attack. For this compound, the inductive effects of the halogens and the methyl group, as well as steric considerations, would play a role in directing an incoming nucleophile. However, without a strong activating group, forcing conditions would likely be required to promote substitution.

Base-Catalyzed Halogen Transfer Mechanisms

Under strongly basic conditions, aryl halides can undergo rearrangement through a process known as the "halogen dance." This involves deprotonation of the aromatic ring followed by migration of the halogen atom. While not a direct substitution reaction at the original halogen-bearing carbon, it is an important base-catalyzed process that can lead to isomeric products. The specific conditions and the nature of the base are critical in determining whether a halogen dance or another reaction pathway, such as benzyne (B1209423) formation, will occur. The relative migratory aptitudes of bromine and iodine would also influence the outcome of such a reaction.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic compounds like this compound. researchgate.net In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.orgmsu.edu The inherent reactivity and the position of substitution on the benzene ring are profoundly influenced by the substituents already present. researchgate.net

The regiochemical outcome of EAS reactions on this compound is dictated by the directing effects of its three substituents: a methyl group, a bromine atom, and an iodine atom.

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group. libretexts.org It donates electron density to the ring through an inductive effect (+I) and hyperconjugation, thereby stabilizing the carbocation intermediate (arenium ion) formed during the substitution. libretexts.orglibretexts.org This activation makes the positions ortho (C2, C6) and para (C4) to the methyl group more susceptible to electrophilic attack.

Halogens (-Br, -I): Bromine and iodine are deactivating yet ortho, para-directing groups. Their high electronegativity withdraws electron density from the ring via the inductive effect (-I), making the ring less reactive towards electrophiles compared to benzene. ncert.nic.in However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which stabilizes the arenium ion intermediate when the attack occurs at the ortho or para positions. This resonance effect is responsible for their ortho, para-directing nature.

In this compound, the substituents are located at positions 1 (methyl), 2 (iodo), and 4 (bromo). The interplay of their directing effects determines the position of further substitution.

The synthesis of this compound itself often involves a regioselective electrophilic bromination of 2-iodo-1-methylbenzene. In this precursor, the methyl group at C1 and the iodine at C2 direct incoming electrophiles. The methyl group activates the ortho (C6) and para (C4) positions, while the iodine atom directs to its ortho (no free position) and para (C5) positions. The bromination occurs selectively at the C4 position, which is para to the strongly activating methyl group and meta to the deactivating iodine atom, leading to the desired product.

For subsequent EAS reactions on this compound, the available positions for substitution are C3, C5, and C6. The directing effects of the existing substituents guide the incoming electrophile:

The methyl group at C1 directs towards C6 (ortho).

The iodo group at C2 directs towards C3 and C5 (meta positions relative to it are less deactivated).

The bromo group at C4 directs towards C3 and C5 (ortho positions).

The final regiochemical outcome depends on a complex interplay of these electronic effects, as well as steric hindrance from the bulky iodine and bromine atoms.

Directing Group Effects of Halogens and Methyl Group

Radical Reactions and Benzyne Intermediates

Beyond electrophilic substitutions, this compound can participate in radical reactions. The benzylic position (the methyl group) is susceptible to free radical bromination, a reaction that typically utilizes reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., peroxides or UV light). khanacademy.org This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the benzene ring.

Furthermore, dihaloarenes like this compound are potential precursors for the formation of highly reactive benzyne intermediates. Benzyne formation can be induced under strong basic conditions or via photolysis, particularly with di-iodoarenes. researchgate.net The generation of a benzyne from this compound would likely proceed through the elimination of the iodo and bromo groups, or through photolytic cleavage of the C-I bonds. researchgate.net These intermediates are valuable in organic synthesis for constructing complex molecular architectures.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry provides powerful tools for understanding the reactivity and reaction mechanisms of molecules like this compound. rsc.org

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure and energetics of molecules and transition states. sci-hub.secsic.es For this compound, DFT calculations can be employed to:

Model the potential energy surfaces of various reaction pathways, such as electrophilic aromatic substitution or the formation of benzyne intermediates. nih.gov

Determine the structures and relative stabilities of reactants, intermediates, transition states, and products.

Calculate activation energies, which provide insight into reaction kinetics and help to identify the most favorable reaction pathway. nih.gov

For example, DFT studies on similar halogenated aromatic compounds have been used to elucidate the stepwise mechanism of electrophilic bromination, revealing the nature of the intermediates and the rate-determining steps. sci-hub.secsic.es

Computational models, including those based on DFT, can predict the reactivity and selectivity of organic reactions. rsc.org For this compound, these predictions can be invaluable for:

Regioselectivity in EAS: By calculating the electron density at different positions on the aromatic ring and the stability of the possible arenium ion intermediates, computational methods can predict the most likely site of electrophilic attack.

Reaction Feasibility: Computational analysis can help determine whether a proposed reaction is thermodynamically and kinetically feasible under specific conditions. nih.gov

These predictive capabilities are crucial in modern chemical research, guiding synthetic efforts and minimizing trial-and-error experimentation. rsc.org

Applications of 4 Bromo 2 Iodo 1 Methylbenzene in Advanced Materials and Fine Chemicals

Pharmaceutical Development and Drug Discovery

In the pharmaceutical industry, 4-bromo-2-iodo-1-methylbenzene is a sought-after intermediate for synthesizing new chemical entities with potential therapeutic value. chemimpex.com Its utility stems from its role as a versatile scaffold in the early stages of drug discovery and development.

The compound is a key starting material in the synthesis of complex, biologically active molecules. chemimpex.com A notable example is its use in the creation of novel purine (B94841) nucleoside phosphorylase (PNP) inhibitors, which are investigated for therapeutic applications. acs.orgnih.gov In a multi-step synthesis, this compound is used to prepare a necessary intermediate, 4-bromo-1-(bromomethyl)-2-iodobenzene. nih.gov This reaction involves a radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide. acs.orgnih.gov The resulting intermediate is then further elaborated through subsequent reactions to build the final, complex inhibitor molecule. acs.org The dual halogen substituents on the initial ring structure are crucial for enabling strategic bond formations, such as Ullmann couplings, later in the synthetic pathway. acs.orgnih.gov

Starting MaterialReagentsProductReaction TypeReference
This compoundN-bromosuccinimide (NBS), Dibenzoyl peroxide4-Bromo-1-(bromomethyl)-2-iodobenzeneRadical Bromination acs.orgnih.gov

Beyond its role in specific syntheses, this compound is a valuable intermediate in broader medicinal chemistry research. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows chemists to perform selective cross-coupling reactions. acs.orgchemimpex.com For instance, the iodo-group can participate in reactions like Suzuki or Ullmann coupling under conditions that leave the bromo-group intact for a subsequent, different transformation. acs.org This stepwise functionalization is a powerful tool for creating libraries of related compounds, which can then be screened for biological activity against various molecular targets, such as protein kinases. This approach accelerates the discovery of new drug candidates by allowing for the systematic exploration of a compound's structure-activity relationship.

Synthesis of Biologically Active Compounds

Agrochemical Formulations

The utility of this compound extends to the agrochemical sector, where it is used in the development of products designed for crop protection. cymitquimica.comchemimpex.comlookchem.com

This compound serves as a precursor in the synthesis of active ingredients for pesticides and herbicides. chemimpex.com The aromatic core with its specific halogenation pattern is a common motif in various agrochemical structures. Synthetic chemists utilize this compound as a foundational element, modifying and building upon it to produce more complex molecules with desired biocidal or herbicidal properties. lookchem.com Its role as a building block is critical in the pipeline for developing new and more effective agrochemical products. chemimpex.comlookchem.com

Application AreaRole of this compoundObjectiveReference
AgrochemicalsPrecursor / IntermediateSynthesis of active ingredients for pesticides and herbicides chemimpex.comlookchem.com

Advanced Materials Science

In the field of materials science, the unique properties of halogenated compounds are exploited to create polymers and other materials with enhanced characteristics. this compound finds application in this area as a specialty monomer. chemimpex.com

The compound can be incorporated into polymer chains to modify and improve the properties of the resulting materials. chemimpex.com Introducing this halogen-rich aromatic unit into a polymer backbone can significantly enhance key characteristics such as thermal stability and chemical resistance. chemimpex.comvulcanchem.com The presence of the bulky and electronegative bromine and iodine atoms can increase the rigidity of the polymer structure and create intermolecular interactions that lead to more robust materials suitable for advanced applications.

ApplicationFunctionEnhanced Polymer PropertiesReference
Advanced MaterialsMonomer AdditiveThermal Stability, Chemical Resistance chemimpex.comvulcanchem.com

Development of Specialty Chemicals with Enhanced Properties

This compound is a key component in the fabrication of specialty chemicals and advanced materials. chemimpex.com Its incorporation into polymer systems, for instance, can enhance material properties such as thermal stability and chemical resistance. chemimpex.com This makes it a valuable precursor in the production of robust materials for various applications. chemimpex.com

The unique electronic properties of molecules derived from this compound have been harnessed in the field of organic electronics. Research has shown its utility as a starting material in the synthesis of compounds with electroluminescent properties. smolecule.com These materials are crucial for the development of Organic Light-Emitting Diodes (OLEDs), contributing to advancements in display technology. smolecule.comalfachemsp.com Furthermore, its application extends to the synthesis of agrochemicals, where it aids in creating more effective pesticides and herbicides designed to improve crop yields. chemimpex.comchemimpex.com

Contributions to Complex Molecule Synthesis

The dihalogenated structure of this compound, featuring both a bromine and an iodine atom on the benzene (B151609) ring, renders it an exceptionally versatile intermediate in organic synthesis. cymitquimica.com This unique arrangement allows for selective and sequential reactions, making it a valuable building block for constructing intricate molecular frameworks. cymitquimica.comlookchem.com It is frequently employed in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Building Block for Multifunctional Scaffolds

This compound serves as an ideal foundational scaffold from which multifunctional molecules can be systematically assembled. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds is the key to its utility. The iodine atom is more reactive and susceptible to undergoing cross-coupling reactions under conditions that leave the bromine atom intact.

This differential reactivity allows for a stepwise functionalization of the aromatic ring. A prime example is the selective Suzuki coupling at the iodo-position, followed by a subsequent coupling reaction at the less reactive bromo-position. This selective approach enables the introduction of different substituents at specific sites on the benzene ring, a critical capability in the synthesis of complex, targeted molecules for pharmaceuticals and materials science.

Strategies for Enabling Complex Chemical Architectures

The distinct reactivity of the two halogen atoms in this compound allows for sophisticated strategies to create complex chemical architectures. nih.gov Researchers have developed dual catalytic systems that exploit this property to facilitate one-pot, three-component cross-electrophile couplings. nih.gov

One such strategy involves the sequential addition of different electrophiles to the this compound scaffold. In a documented process, a bromo(iodo)arene was first coupled with an alkyl halide at the highly reactive iodide position. nih.gov Following this initial, selective reaction, a second, different alkyl halide was introduced into the same reaction vessel, which then coupled at the bromide position. nih.gov This method, which can be fine-tuned by adjusting catalyst concentrations, provides a powerful and efficient pathway for the rapid generation of molecular complexity from a relatively simple, commercially available starting material. nih.gov This level of control is instrumental in building elaborate molecules with precisely defined structures. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 260558-15-4 alfachemch.comsigmaaldrich.combldpharm.com
Molecular Formula C₇H₆BrI cymitquimica.comalfachemch.com
Molecular Weight 296.93 g/mol cymitquimica.comsigmaaldrich.com
Boiling Point 268.4 ± 28.0 °C at 760 mmHg alfachemch.com
Density 2.1 ± 0.1 g/cm³ alfachemch.com
Appearance Colorless to pale yellow or yellow-brown liquid/solid cymitquimica.com
Purity ≥95% enaminestore.com

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-iodo-1-methylbenzene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via halogenation or cross-coupling reactions. For example, bromination of 2-iodo-1-methylbenzene using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in a halogenated solvent (e.g., CCl₄) is a common approach. Optimization involves adjusting catalyst loading (e.g., FeCl₃) and reaction time to minimize side products like dihalogenated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodology : Use a combination of spectroscopic and crystallographic methods:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions and integration ratios.
  • FT-IR/Raman : Identify C-Br (≈600 cm⁻¹) and C-I (≈500 cm⁻¹) stretching vibrations.
  • X-ray crystallography : Resolve bond angles and dihedral angles (e.g., 85.72° between aromatic rings in related brominated structures) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 296.89) .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Follow hazard-specific precautions:

  • Skin/Eye Exposure : Immediately flush with water for 15 minutes; use soap for skin decontamination. Remove contaminated clothing .
  • Inhalation/Ingestion : Use fume hoods during synthesis; if ingested, rinse mouth with water and seek medical attention.
  • Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .

Q. How is this compound typically used in organic synthesis?

  • Methodology : It serves as a versatile intermediate in:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis).
  • Pharmaceutical precursors : For anti-diabetic agents (e.g., SGLT2 inhibitors) and enzyme inhibitors .
  • Functional group transformations : Iodo groups can undergo Ullmann coupling, while bromo groups participate in nucleophilic substitutions .

Q. What purification and storage methods ensure the compound’s stability?

  • Methodology :

  • Purification : Recrystallization from ethanol or flash chromatography.
  • Storage : Under inert gas (argon) in amber vials to prevent halogen exchange or degradation. Monitor purity via HPLC .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodology :

  • Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of substituents).
  • DFT Calculations : Simulate spectra to compare with experimental data.
  • Crystallographic Validation : Use X-ray structures to confirm spatial arrangements influencing spectral features .

Q. What role does crystal packing play in the reactivity of this compound?

  • Methodology : Analyze single-crystal X-ray data to identify non-covalent interactions (e.g., van der Waals forces) that stabilize the lattice. For example, dihedral angles between aromatic rings (e.g., 85.72°) may influence steric hindrance in cross-coupling reactions .

Q. How can competing reaction pathways (e.g., dehalogenation vs. coupling) be controlled during its use in catalysis?

  • Methodology :

  • Catalyst Screening : Test Pd(0)/Pd(II) systems with ligands (e.g., SPhos) to favor coupling over β-hydride elimination.
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Kinetic Studies : Monitor reaction progress via GC-MS to optimize temperature and reagent stoichiometry .

Q. What strategies mitigate side reactions in the synthesis of derivatives (e.g., over-halogenation)?

  • Methodology :

  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control halogen placement.
  • Protecting Groups : Temporarily block reactive sites (e.g., methyl groups) during iodination .
  • Computational Modeling : Predict reactive sites using Fukui functions to guide synthetic design .

Q. How does the compound’s electronic structure influence its bioactivity in drug discovery?

  • Methodology :

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict interaction with biological targets (e.g., enzyme active sites).
  • Molecular Docking : Simulate binding to receptors (e.g., SGLT2) to correlate substituent effects with inhibitory activity .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points or spectral data may arise from polymorphic forms or impurities. Cross-validate using multiple techniques (e.g., DSC for melting behavior, XRD for crystallinity) .

Tables

Property Value/Technique Reference
Molecular Weight296.89 g/mol
Key IR PeaksC-Br: 600 cm⁻¹, C-I: 500 cm⁻¹
Crystal SystemMonoclinic
Dihedral Angle (Aromatic)85.72°
Recommended Storage2–8°C, inert atmosphere, amber vial

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Feasible Synthetic Routes

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Reactant of Route 1
4-Bromo-2-iodo-1-methylbenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-iodo-1-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.